

# Structural Basis of IACS-13909 Binding to SHP2: A Technical Guide

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## Compound of Interest

Compound Name: IACS-13909

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## Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[4] **IACS-13909** is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide provides an in-depth analysis of the structural basis of **IACS-13909**'s interaction with SHP2, detailing the binding mechanism, relevant quantitative data, and the experimental protocols used for its characterization.

## Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7] [8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition and allows for substrate dephosphorylation.

Allosteric inhibitors of SHP2, such as **IACS-13909**, function by binding to a site distinct from the catalytic pocket.<sup>[2][9]</sup> This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in signaling cascades.<sup>[7][8]</sup> This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.<sup>[4]</sup>

## IACS-13909: A Potent and Selective Allosteric Inhibitor

**IACS-13909** was identified as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.<sup>[5][10]</sup> It effectively suppresses signaling through the MAPK pathway and has shown efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.<sup>[1][9]</sup> A key finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of resistance to osimertinib in non-small cell lung cancer (NSCLC).<sup>[1][3][11]</sup>

## Quantitative Binding and Activity Data

The potency and binding affinity of **IACS-13909** for SHP2 have been characterized through various biochemical and biophysical assays.

Parameter	Value	Method	Reference
IC50	~15.7 nM	In vitro enzymatic assay with full-length human SHP2	<sup>[1][3][5]</sup>
Kd	~32 nM	Isothermal Titration Calorimetry (ITC)	<sup>[1][3][5]</sup>
PDB ID	6WU8	X-ray Crystallography	<sup>[1][12]</sup>
Resolution	2.40 Å	X-ray Crystallography	<sup>[12]</sup>

## Structural Basis of IACS-13909 Binding

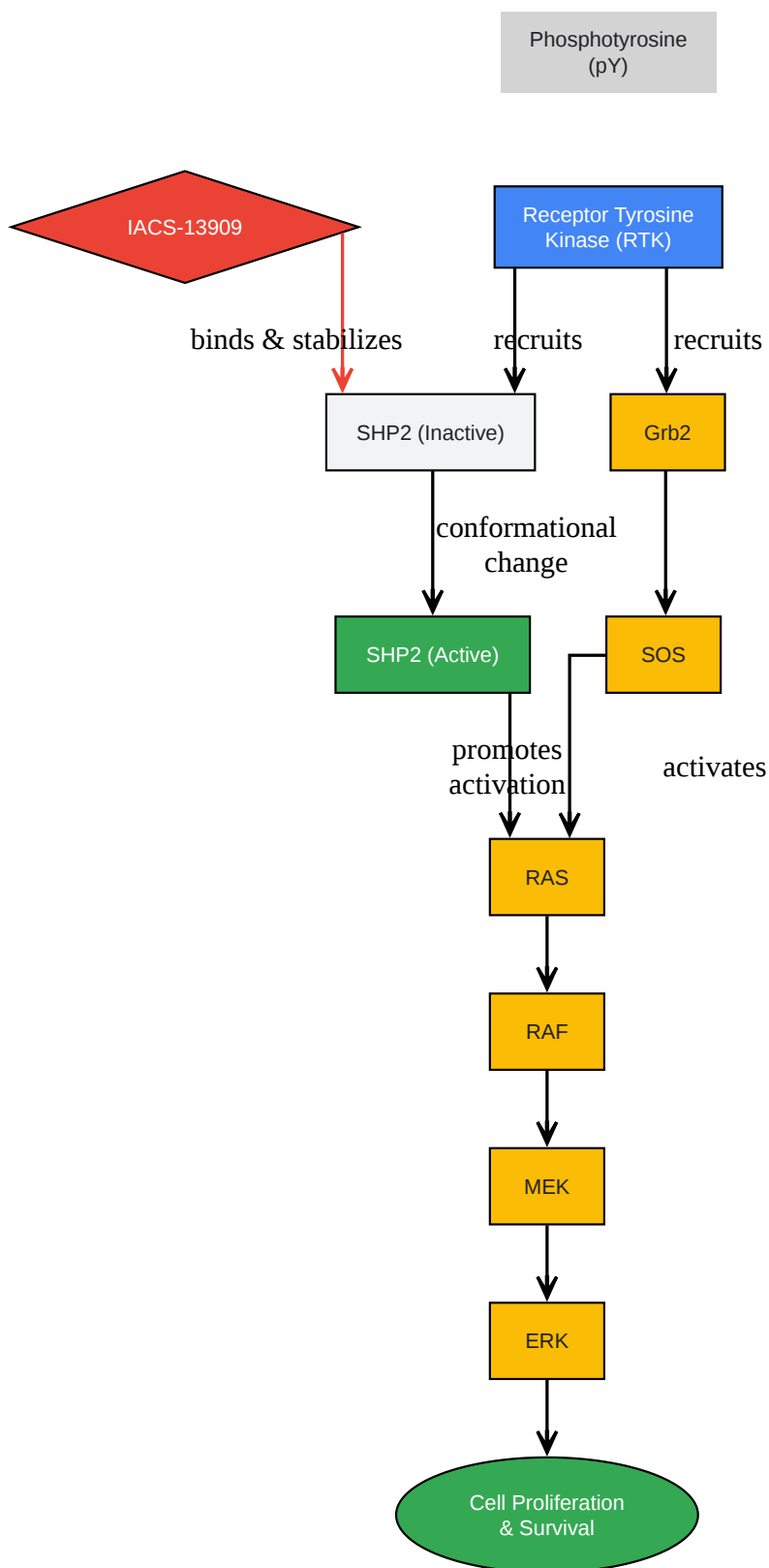
The co-crystal structure of **IACS-13909** in complex with human SHP2 (PDB: 6WU8) reveals the precise molecular interactions that underpin its allosteric inhibition.<sup>[1][12]</sup> **IACS-13909** binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.<sup>[13]</sup> This binding

stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that locks the protein's conformation. The high selectivity of **IACS-13909** for SHP2 over other phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid differences within this allosteric binding pocket.<sup>[10][13]</sup> For instance, the presence of Proline 491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in SHP1.<sup>[1]</sup>

## Signaling Pathway and Mechanism of Action

The binding of **IACS-13909** to SHP2 has direct consequences on downstream signaling. By locking SHP2 in its inactive state, **IACS-13909** prevents the dephosphorylation of its substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.



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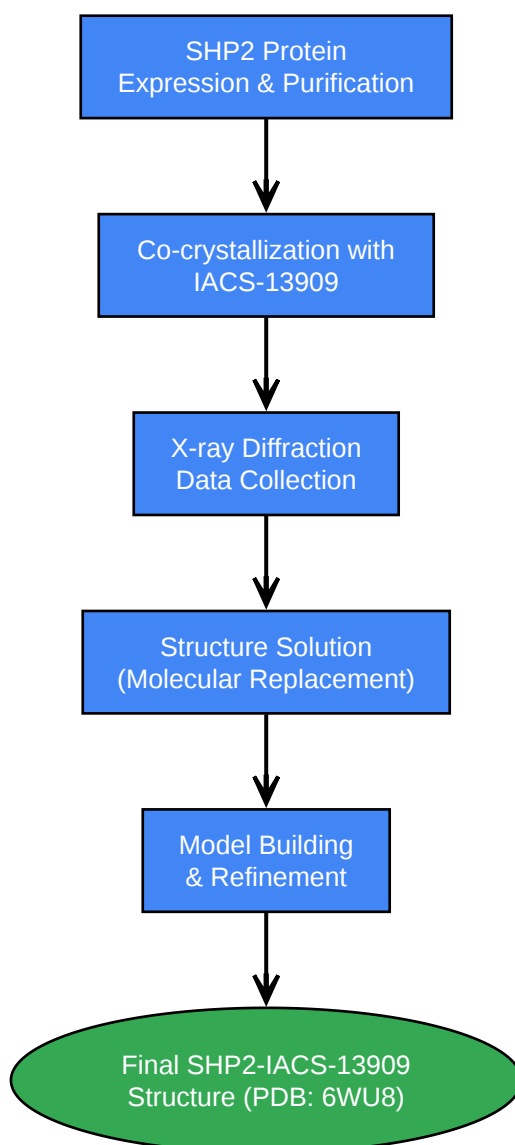
Caption: SHP2 signaling pathway and the inhibitory action of **IACS-13909**.

## Experimental Protocols

### X-ray Crystallography

To determine the co-crystal structure of **IACS-13909** and SHP2, the following general protocol is employed:

- **Protein Expression and Purification:** Full-length human SHP2 is expressed in an E. coli expression system and purified to homogeneity using standard chromatographic techniques.
- **Co-crystallization:** The purified SHP2 protein is incubated with a molar excess of **IACS-13909**. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) at various temperatures.
- **Data Collection:** Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
- **Structure Determination and Refinement:** The structure is solved by molecular replacement using a previously determined structure of SHP2 as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.



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Caption: Experimental workflow for determining the SHP2-**IACS-13909** co-crystal structure.

## In Vitro Enzymatic Assay

The inhibitory activity of **IACS-13909** on SHP2 phosphatase activity is determined using a biochemical assay:

- Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g., a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for phosphate detection).

- Assay Procedure:
  - SHP2 enzyme is pre-incubated with varying concentrations of **IACS-13909**.
  - The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of free phosphate generated is quantified using the detection reagent.
- Data Analysis: The concentration of **IACS-13909** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

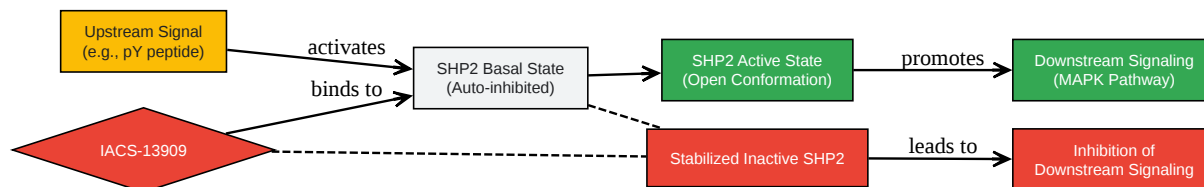
## Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of **IACS-13909** to SHP2:

- Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter, and a concentrated solution of **IACS-13909** is loaded into the injection syringe. Both are in the same buffer.
- Titration: A series of small injections of **IACS-13909** into the SHP2 solution is performed.
- Data Acquisition: The heat change associated with each injection is measured.
- Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding ( $\Delta H$ ).

## Logical Relationship of Allosteric Inhibition

The allosteric inhibition of SHP2 by **IACS-13909** can be understood through a logical relationship diagram.



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